molecular formula C21H13BrClNO3 B5359675 methyl 5-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate

methyl 5-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate

Cat. No. B5359675
M. Wt: 442.7 g/mol
InChI Key: NGRUUMYSDYBFGT-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate, also known as MBCB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 5-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, this compound prevents cancer cells from dividing and growing, leading to their eventual death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been shown to have anti-inflammatory and antioxidant properties. It is believed that these properties may contribute to its overall effectiveness in fighting cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 5-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for the development of new cancer drugs. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the high potency of this compound may make it difficult to study its effects at lower concentrations.

Future Directions

There are many potential future directions for research on methyl 5-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate. One area of interest is in the development of new cancer drugs based on the structure of this compound. By modifying the structure of this compound, researchers may be able to create new compounds with even greater anti-cancer activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body. This could lead to the development of new treatments for a variety of diseases, including cancer, inflammation, and oxidative stress.
Conclusion:
In conclusion, this compound is a chemical compound with great potential for scientific research. Its potent anti-cancer activity, anti-inflammatory and antioxidant properties, and other biochemical and physiological effects make it an attractive candidate for the development of new drugs and treatments. While there are some limitations to using this compound in lab experiments, the many potential future directions for research make it an exciting area of study.

Synthesis Methods

Methyl 5-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate can be synthesized through a multi-step process involving the reaction between 2-chlorobenzoic acid and furfural, followed by the reaction between the resulting intermediate and 4-bromobenzyl bromide. The final step involves the reaction between the resulting intermediate and malononitrile. The synthesis of this compound is a complex process that requires careful attention to detail to ensure a high yield of the product.

Scientific Research Applications

Methyl 5-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. This compound has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It is believed that this compound exerts its anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

methyl 5-[5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl]-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClNO3/c1-26-21(25)18-11-14(4-8-19(18)23)20-9-7-17(27-20)10-15(12-24)13-2-5-16(22)6-3-13/h2-11H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRUUMYSDYBFGT-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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